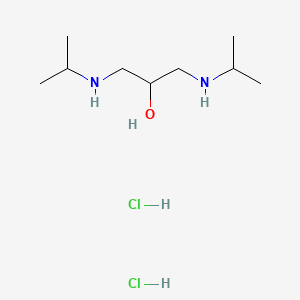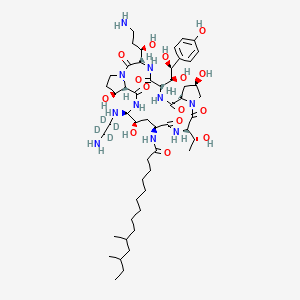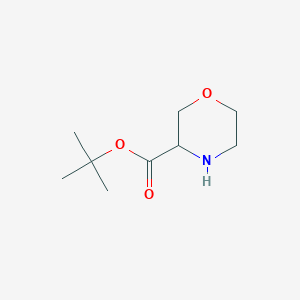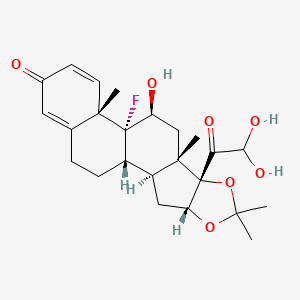
21-Hydroxy triamcinolone acetonide
Übersicht
Beschreibung
21-Hydroxy triamcinolone acetonide is a synthetic corticosteroid used to treat various skin conditions and to relieve the discomfort of mouth sores . It is a more potent derivative of triamcinolone, and is about eight times as potent as prednisone .
Synthesis Analysis
The synthesis of triamcinolone acetonide involves a fluoride reaction under the effect of hydrogen fluoride and dimethyl formamide . The detailed process involves adding dimethyl formamide and passing HF gas into a reactor, which is then cooled to below -10°C. The ring shrinking material is added to the reactor, and the temperature is raised to 0°C and held overnight. After suction filtration, the filter cake is washed with water, and the triamcinolone acetonide crude product is obtained after oven drying .Molecular Structure Analysis
The molecular formula of 21-Hydroxy triamcinolone acetonide is C24H31FO7 . The average mass is 450.497 Da and the monoisotopic mass is 450.205383 Da . The structure of the compound can be represented by the SMILES notation:C[C@]12CC@@H(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O . Chemical Reactions Analysis
The metabolites of triamcinolone acetonide have been identified as 6 beta-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6 beta-hydroxy-21-oic triamcinolone acetonide . These metabolites were found to have no concentration-dependent effects in anti-inflammatory models evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 21-Hydroxy triamcinolone acetonide include a density of 1.3±0.1 g/cm3, a boiling point of 576.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 99.2±6.0 kJ/mol and a flash point of 302.7±30.1 °C .Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Triamcinolone acetonide (TA) is a synthetic corticosteroid commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone .
Anti-Doping Research
TA is sometimes used by athletes, but the World Anti-Doping Agency (WADA) prohibits the use of glucocorticoids in competition when administered via injection, oral (including oromucosal, such as buccal, gingival, or sublingual), or rectal routes . However, they are allowed if administered otherwise, such as via inhalation or topical application to the skin .
Pharmacokinetic Studies
Anti-doping laboratories generally report Adverse Analytical Findings (AAF) for glucocorticoid group substances when their estimated concentration exceeds 30 ng/mL, with some exceptions such as triamcinolone acetonide, which has a reporting limit of 15 ng/mL . This has led to studies investigating the excretion of TA and its metabolites in urine .
Therapeutic Dose Evaluation
Studies have shown that topical administration of therapeutic doses of Previsone does not pose a threat of anti-doping rules violation, as the excretion of the parent compound does not exceed the reporting limit in urine . Additionally, the concentration of 6β-hydroxy Triamcinolone acetonide was also well below the reporting limit .
Clinical Research
TA is used in clinical research and practice to diagnose, prevent, or treat disease . Due to its broad applications, it is often the subject of scoping studies .
Impact on Mesenchymal Stem Cells (MSCs)
Research has been conducted to investigate the impact of TA, a common glucocorticoid administrated intra‐ and periarticularly, on human bone marrow derived MSC viability .
Wirkmechanismus
Target of Action
21-Hydroxy triamcinolone acetonide, a synthetic glucocorticoid, primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
21-Hydroxy triamcinolone acetonide binds to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins . This leads to a reduction in inflammation and immune response .
Biochemical Pathways
It is known that glucocorticoids like 21-hydroxy triamcinolone acetonide can affect multiple biochemical pathways, including theNF-kB pathway , which plays a key role in regulating immune and inflammatory responses .
Pharmacokinetics
21-Hydroxy triamcinolone acetonide exhibits unique pharmacokinetic properties. It has a low solubility in blood, which contributes to a slow rate of absorption from the injected site . It also has a low renal clearance rate . These properties result in a long duration of action, with effects remaining potent over an extended period of time .
Result of Action
The primary result of 21-Hydroxy triamcinolone acetonide’s action is a reduction in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It is used to treat various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 21-Hydroxy triamcinolone acetonide. For example, the binding differences at the intramuscular site, low solubility due to acetonide esters, and a slow rate of absorption from the injected site can all affect the drug’s action . Furthermore, factors such as the patient’s overall health status, other medications they may be taking, and individual genetic factors can also influence the drug’s efficacy and potential side effects .
Safety and Hazards
Zukünftige Richtungen
Research is being conducted to develop triamcinolone acetonide nanocrystals to improve ocular corticosteroid therapy . This could potentially enhance the treatment of inflammatory ocular disorders.
Relevant Papers The paper titled “Sustained Release of Triamcinolone Acetonide from an Intratympanic Hydrogel Designed for the Delivery of High Glucocorticoid Doses” discusses the pharmacokinetic properties and tolerability of a triamcinolone acetonide poloxamer 407 hydrogel for intratympanic application .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTBRKVQRYGLJO-DGGKRYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Hydroxy triamcinolone acetonide | |
CAS RN |
161740-69-8 | |
| Record name | 21-Hydroxy triamcinolone acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161740698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-HYDROXY TRIAMCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B64T183I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



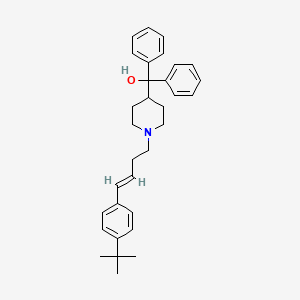

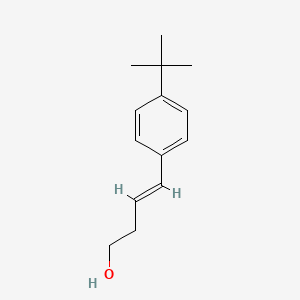

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

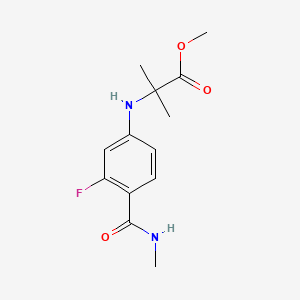

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
